3-(Pentan-3-yl)pyrrolidin-3-ol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H19NO |
|---|---|
Molecular Weight |
157.25 g/mol |
IUPAC Name |
3-pentan-3-ylpyrrolidin-3-ol |
InChI |
InChI=1S/C9H19NO/c1-3-8(4-2)9(11)5-6-10-7-9/h8,10-11H,3-7H2,1-2H3 |
InChI Key |
XYTJFUUXYHATRQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)C1(CCNC1)O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 3 Pentan 3 Yl Pyrrolidin 3 Ol
Retrosynthetic Analysis and Strategic Disconnections for 3-(Pentan-3-yl)pyrrolidin-3-ol
Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by breaking it down into simpler, commercially available, or easily accessible precursors. For this compound, several strategic disconnections can be envisioned.
Strategy 1: C-C Bond Disconnection at the Quaternary Center
The most apparent disconnection is at the C3-position, breaking the bond between the pyrrolidine (B122466) ring and the pentan-3-yl group. This leads to two key synthons: a nucleophilic pentan-3-yl equivalent and an electrophilic pyrrolidine-3-one precursor (Figure 1).
Precursor A (Pentan-3-yl Nucleophile): This can be realized as a Grignard reagent (3-pentylmagnesium bromide) or an organolithium species (3-pentyllithium). These reagents are typically prepared from the corresponding 3-bromopentane.
Precursor B (Pyrrolidin-3-one): N-protected pyrrolidin-3-one is a common intermediate. The protecting group (e.g., Boc, Cbz, or Benzyl) is crucial for modulating reactivity and preventing side reactions, and it can be removed in the final step.
This approach is advantageous due to the commercial availability of N-protected pyrrolidin-3-ones and the straightforward nature of Grignard or organolithium additions to ketones.
Strategy 2: C-N Bond Disconnection and Ring Formation
Alternative retrosynthetic strategies involve the disconnection of the pyrrolidine ring itself. A common method for constructing pyrrolidine rings is through intramolecular cyclization. organic-chemistry.org
Disconnection of the N1-C2 and C4-C5 bonds: This suggests a 1,3-dipolar cycloaddition reaction between an azomethine ylide and an appropriate dipolarophile. organic-chemistry.org
Disconnection of one C-N bond: This leads to an acyclic precursor, such as a γ-amino ketone or a δ-amino alcohol. For instance, intramolecular reductive amination of a γ-amino ketone bearing the pentan-3-yl carbinol moiety is a viable route. Another path involves the cyclization of an amino alcohol, often promoted by an acid or through activation of the hydroxyl group. organic-chemistry.org
These ring-forming strategies offer flexibility in introducing substituents at various positions on the pyrrolidine ring during the synthesis. mdpi.com
Development and Optimization of Stereoselective Synthetic Routes to this compound
The target molecule possesses a stereocenter at the C3 position. Therefore, controlling the stereochemical outcome is a critical aspect of its synthesis.
Asymmetric Induction Strategies in the Synthesis of this compound
Asymmetric induction involves using a chiral element within the substrate to influence the stereochemical outcome of a reaction.
One strategy involves the use of a chiral auxiliary. For example, a chiral amine, such as one derived from (S)-phenylglycinol, can be condensed with a suitable keto-alkyne to form a chiral oxazolidine (B1195125) intermediate. Subsequent cyclization can lead to chiral pyrrolidine derivatives. arkat-usa.org While this method is effective for creating β-enamino ketones, adapting it for a C3-tertiary alcohol would require significant modification.
A more direct approach could involve the use of a chiral N-substituent that directs the facial attack of the pentan-3-yl nucleophile onto the carbonyl of a pyrrolidin-3-one precursor. However, the distance of such an auxiliary from the reaction center may limit its effectiveness. A more robust strategy is the asymmetric alkylation of a chiral enamine derived from a tropane, which has shown high levels of asymmetric induction due to the rigid bicyclic structure. acs.orgresearchgate.net This principle could be adapted to precursors of the target molecule.
Diastereoselective Control in the Formation of the Pyrrolidine Ring of this compound
Diastereoselective synthesis is relevant when multiple stereocenters are formed or when a new stereocenter is created in a molecule that already contains one. If a precursor to this compound already possessed a stereocenter (e.g., at C2 or C4), the formation of the C3 stereocenter would need to be controlled relative to the existing one.
Methods for achieving diastereoselective control in pyrrolidine synthesis often rely on intramolecular cyclizations where the substrate's conformation in the transition state dictates the stereochemical outcome. nih.gov For example, the copper-promoted intramolecular aminooxygenation of alkenes has been shown to produce disubstituted pyrrolidines with high diastereoselectivity. nih.gov The stereochemistry of the substituents on the starting alkene chain influences the preferred cyclization pathway, leading to either cis or trans products. nih.gov
Another powerful method is the diastereoselective addition of organometallic reagents to chiral sulfinimines, followed by intramolecular cyclization. acs.org This approach allows for the synthesis of highly substituted pyrrolidines with excellent control over the relative stereochemistry. acs.org
Enantioselective Approaches to Chiral this compound
Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule, typically through the use of a chiral catalyst or reagent.
A plausible enantioselective route to (R)- or (S)-3-(pentan-3-yl)pyrrolidin-3-ol would involve the asymmetric addition of a pentan-3-yl nucleophile to N-protected pyrrolidin-3-one. This transformation is not trivial to achieve with high enantioselectivity.
Alternatively, the pyrrolidine ring itself can be constructed enantioselectively. Transition metal-catalyzed asymmetric hydrogenation of a suitable prochiral enamine or imine precursor is a powerful tool for creating chiral amines. acs.org For example, a key intermediate for a fluoroquinolone antibiotic, which features a substituted pyrrolidine ring, was synthesized via catalytic asymmetric hydrogenation using a chiral DM-SEGPHOS-Ru(II) complex, achieving excellent yield and stereoselectivity. nih.govresearchgate.net
Another approach is the catalytic asymmetric addition of dialkylzinc reagents to aldehydes, which can produce chiral alkynyl alcohols with high enantiomeric excess when mediated by a chiral amino alcohol catalyst like (S)-(+)-diphenyl(1-methylpyrrolidin-2-yl)methanol. oup.com This methodology could be adapted to generate the chiral tertiary carbinol center found in the target molecule.
Catalyst-Mediated Synthesis of this compound
Catalysis offers efficient and sustainable pathways for complex molecule synthesis. Both metal-based and organic catalysts can be employed to construct the this compound framework.
Organocatalytic Transformations Towards this compound
Organocatalysis, the use of small, metal-free organic molecules as catalysts, has become a powerful tool in synthetic chemistry. scispace.comgoogle.com These catalysts are often robust, non-toxic, and readily available. scispace.com Proline and its derivatives are particularly effective for synthesizing pyrrolidine rings.
A hypothetical organocatalytic route to a precursor of this compound could involve an asymmetric Michael addition. For example, an aldehyde or ketone could react with a nitro-olefin in the presence of a chiral diarylprolinol silyl (B83357) ether catalyst. The resulting Michael adduct can then be further manipulated and cyclized to form the pyrrolidine ring with high enantioselectivity. google.com
The table below summarizes key organocatalytic reactions that could be adapted for the synthesis of precursors to the target molecule.
| Reaction Type | Catalyst Example | Key Bond Formation | Potential Application | Reference |
| Michael Addition | (S)-Proline, Diarylprolinol Silyl Ethers | C-C | Formation of a γ-nitroketone precursor for cyclization. | scispace.comgoogle.com |
| Mannich Reaction | Proline, Thiourea-cinchona derivatives | C-C, C-N | Synthesis of γ-amino ketones. | scispace.com |
| Aldol Reaction | (S)-Proline | C-C | Asymmetric synthesis of a functionalized acyclic precursor. | scispace.com |
| α-Selenenylation | Pyrrolidine trifluoromethanesulfonamide | C-Se | Introduction of a functional group for further transformation. | google.com |
These organocatalytic methods provide a foundation for developing a stereocontrolled synthesis of this compound, offering advantages in terms of environmental impact and catalyst accessibility. scispace.com
Metal-Catalyzed Coupling Reactions in the Synthesis of this compound Precursors
The construction of the 3-substituted pyrrolidine core often relies on the synthesis of key precursors, which can then be elaborated to the final product. A logical precursor for this compound is a protected pyrrolidin-3-one. This intermediate allows for the introduction of the pentan-3-yl group via a Grignard reaction. Metal-catalyzed coupling reactions are instrumental in the synthesis of such pyrrolidin-3-one precursors, offering high efficiency and selectivity.
A prominent strategy involves the palladium-catalyzed hydroarylation of pyrrolines to furnish 3-aryl pyrrolidines. nih.govnih.gov While our target molecule has an alkyl substituent, analogous palladium-catalyzed hydroalkylation reactions can be envisioned. Another powerful approach is the intramolecular C-N bond formation from a suitable acyclic precursor, often facilitated by transition metal catalysts.
For instance, a plausible route to an N-protected pyrrolidin-3-one could involve an intramolecular α-arylation of a ketone, a reaction often catalyzed by palladium or copper complexes. However, a more direct approach to a 3-substituted pyrrolidine precursor could be the hydroarylation of a pyrroline (B1223166) derivative. A study by Sweeney and coworkers described a palladium-catalyzed hydroarylation of N-alkyl pyrrolines to yield 3-aryl pyrrolidines with broad substrate scope. nih.govnih.gov Adapting this to an alkyl substituent would be a novel extension.
A hypothetical metal-catalyzed approach to a key precursor, an N-protected 3-alkenylpyrrolidine, could involve a Heck reaction between an N-protected pyrroline and an appropriate alkenyl halide. This precursor could then be reduced to the desired 3-alkylpyrrolidine. The choice of catalyst and ligands is crucial for achieving high yields and selectivity in these transformations.
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Plausible Yield (%) | Reference |
| Pd(OAc)₂ | P(o-tol)₃ | Et₃N | Acetonitrile | 80 | 75 | nih.govnih.gov |
| PdCl₂(dppf) | dppf | K₂CO₃ | Toluene | 100 | 82 | chemrxiv.org |
| CuI | Neocuproine | Cs₂CO₃ | Dioxane | 110 | 68 | rsc.org |
This table presents a hypothetical comparison of potential catalyst systems for the synthesis of a 3-substituted pyrrolidine precursor based on known metal-catalyzed reactions for similar structures.
Comparison of Synthetic Efficiencies and Sustainability Metrics for this compound Pathways
The efficiency and environmental impact of a synthetic route are critical considerations in modern chemistry. Key metrics for evaluating the "greenness" of a synthesis include atom economy, E-factor (Environmental factor), and the use of hazardous reagents and solvents. semanticscholar.org
In contrast, a more convergent approach utilizing a metal-catalyzed coupling reaction to construct a key intermediate in a single step would likely exhibit superior efficiency. For instance, a direct catalytic hydroalkylation of a pyrroline would significantly shorten the synthetic sequence.
Below is a hypothetical comparison of two potential pathways to an N-Boc-3-(pentan-3-yl)pyrrolidine precursor:
| Metric | Pathway A: Traditional Multi-step | Pathway B: Metal-Catalyzed Convergent |
| Number of Steps | 4-5 | 2-3 |
| Plausible Overall Yield | 30-40% | 60-70% |
| Atom Economy | Lower | Higher |
| E-Factor | Higher (more waste) | Lower (less waste) |
| Use of Hazardous Reagents | May involve stoichiometric heavy metal oxidants | Catalytic amounts of transition metals |
| Solvent Usage | High | Potentially lower, with greener solvent options |
This table provides a hypothetical comparison of the synthetic efficiency and sustainability of different routes to a precursor of this compound.
The use of catalytic rather than stoichiometric amounts of reagents in metal-catalyzed reactions significantly improves the atom economy and reduces waste. Furthermore, the development of recyclable catalysts can further enhance the sustainability of these processes. csic.es
Future Directions in the Green Synthesis of this compound
The future of synthesizing molecules like this compound is intrinsically linked to the principles of green chemistry. semanticscholar.orgnih.gov Several promising areas of research are poised to make the synthesis of this and other complex pyrrolidines more sustainable.
Biocatalysis: The use of enzymes to catalyze chemical reactions offers unparalleled selectivity and operates under mild, aqueous conditions. mdpi.com While not yet reported for this specific molecule, the development of engineered enzymes for C-N bond formation or asymmetric reduction could provide a highly efficient and environmentally benign route to chiral this compound.
Microwave-Assisted Synthesis: Microwave irradiation has been shown to accelerate reaction rates, often leading to higher yields and cleaner reactions in the synthesis of N-heterocycles. nih.govmdpi.com Applying microwave-assisted organic synthesis (MAOS) to the metal-catalyzed steps or the final Grignard reaction could significantly reduce reaction times and energy consumption.
Alternative Solvents: The replacement of volatile organic compounds (VOCs) with greener alternatives is a key goal of sustainable chemistry. acs.org Water, ionic liquids, and supercritical fluids are being explored as reaction media for the synthesis of N-heterocycles. acs.orgresearchgate.net Developing catalytic systems that are active and stable in these solvents would be a major step forward. For example, the use of water as a solvent in the synthesis of N-heterocycles has been demonstrated to be an efficient and environmentally friendly approach. researchgate.net
Flow Chemistry: Continuous flow reactors offer several advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, and the potential for automation and scalability. Integrating metal-catalyzed reactions into a flow process could lead to a more efficient and reproducible synthesis of this compound and its intermediates.
The ongoing development of novel catalytic systems, including nanocatalysts and organocatalysts, will also play a crucial role in advancing the sustainable synthesis of complex pyrrolidines. nih.gov The combination of these innovative approaches holds the key to developing truly green and efficient manufacturing processes for valuable chemical compounds.
Elucidation of Molecular Structure and Conformation of 3 Pentan 3 Yl Pyrrolidin 3 Ol
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment of 3-(Pentan-3-yl)pyrrolidin-3-ol
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. For this compound, a suite of one-dimensional (¹H, ¹³C) and two-dimensional NMR experiments would be required for an unambiguous assignment of all proton and carbon signals.
Two-Dimensional NMR Techniques (COSY, HMQC, HMBC) for Probing Connectivity in this compound
Two-dimensional NMR experiments are essential for mapping the covalent bond framework of the molecule.
Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would reveal correlations between the methylene (B1212753) protons within the pyrrolidine (B122466) ring and between the methine and methylene protons of the pentan-3-yl group.
Heteronuclear Multiple-Quantum Coherence (HMQC) or Heteronuclear Single-Quantum Coherence (HSQC): This experiment correlates proton signals with the carbon signals to which they are directly attached (one-bond ¹H-¹³C correlation). It is instrumental in assigning the carbon atoms of the pyrrolidine and pentan-3-yl moieties based on their attached protons.
Heteronuclear Multiple-Bond Correlation (HMBC): HMBC provides information about longer-range couplings (typically two or three bonds) between protons and carbons. This is crucial for identifying quaternary carbons, such as the C3 of the pyrrolidine ring, by observing correlations from nearby protons. For instance, protons on C2, C4, and the methine proton of the pentan-3-yl group would show correlations to the C3 carbon.
A search of scientific literature did not yield specific COSY, HMQC, or HMBC experimental data for this compound. However, a theoretical table of expected HMBC correlations can be constructed to illustrate its utility.
Theoretical HMBC Correlations for this compound
| Proton Position | Expected Correlation to Carbon Position(s) |
| H2 (pyrrolidine) | C3, C4, C5 |
| H4 (pyrrolidine) | C2, C3, C5 |
| H5 (pyrrolidine) | C2, C4 |
| H1' (pentan-3-yl methine) | C3, C2', C3' |
| H2' (pentan-3-yl methylene) | C1', C3', C4' |
| H4' (pentan-3-yl methyl) | C2', C3' |
This table is a theoretical representation of expected correlations and is not based on published experimental data.
NOESY/ROESY for Stereochemical and Conformational Analysis of this compound
The Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) experiments are pivotal for determining the through-space proximity of protons, thereby providing insight into the molecule's stereochemistry and preferred conformation. For a molecule like this compound, which has a stereocenter at C3 (if the molecule is chiral, depending on potential synthesis routes), these techniques could help establish the relative orientation of the pentan-3-yl group with respect to the pyrrolidine ring. Correlations would be expected between protons on the pentan-3-yl group and protons on the pyrrolidine ring that are spatially close. No published NOESY or ROESY data for this specific compound were found.
High-Resolution Mass Spectrometry for Molecular Formula Confirmation of this compound
High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise mass of a molecule, which in turn allows for the unambiguous confirmation of its molecular formula. For this compound, the molecular formula is C₉H₁₉NO. molport.com HRMS would provide a highly accurate mass measurement of the molecular ion (e.g., [M+H]⁺), which can be compared to the calculated theoretical mass. The difference, measured in parts per million (ppm), should be very small (typically <5 ppm) for a correct formula assignment. While general mass spectrometry principles are well-established, specific HRMS data for this compound are not available in the reviewed literature.
Theoretical HRMS Data for this compound
| Ion Type | Molecular Formula | Calculated Exact Mass (Da) |
| [M]⁺ | C₉H₁₉NO | 157.1467 |
| [M+H]⁺ | C₉H₂₀NO⁺ | 158.1545 |
| [M+Na]⁺ | C₉H₁₉NNaO⁺ | 180.1364 |
This table presents calculated values and does not represent measured experimental data.
X-ray Crystallography for Absolute Configuration Determination of this compound (if applicable)
X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state, including its absolute configuration, provided a suitable single crystal can be grown. If this compound is synthesized as a single enantiomer and crystallized, X-ray diffraction analysis could unambiguously determine the arrangement of atoms in space. This technique provides precise bond lengths, bond angles, and torsional angles, offering unparalleled detail about the molecule's conformation. A search of crystallographic databases did not yield any crystal structure data for this compound.
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis in this compound
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present.
Infrared (IR) Spectroscopy: IR is particularly sensitive to polar bonds. For this compound, key expected absorption bands would include a broad O-H stretch for the tertiary alcohol, N-H stretching and bending for the secondary amine, and C-H and C-N stretching vibrations.
Raman Spectroscopy: Raman spectroscopy is more sensitive to non-polar, symmetric bonds. It would be useful for observing C-C backbone vibrations in the pentan-3-yl and pyrrolidine moieties.
No specific experimental IR or Raman spectra for this compound have been published. The table below outlines the expected vibrational frequencies based on its known functional groups.
Theoretical Vibrational Spectroscopy Data for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Technique |
| O-H (Alcohol) | Stretching, broad | 3200 - 3600 | IR |
| N-H (Amine) | Stretching | 3300 - 3500 | IR |
| C-H (Aliphatic) | Stretching | 2850 - 3000 | IR, Raman |
| C-O (Alcohol) | Stretching | 1050 - 1260 | IR |
| C-N (Amine) | Stretching | 1020 - 1250 | IR |
This table is a theoretical representation of expected absorption bands and is not based on published experimental data.
Chiroptical Spectroscopy (ECD, ORD) for Enantiomeric Purity Assessment of this compound
The C3 atom in this compound is a chiral center. If the compound is prepared in an enantiomerically enriched or pure form, chiroptical techniques such as Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD) can be used. These methods measure the differential absorption (ECD) or rotation (ORD) of left- and right-circularly polarized light. The resulting spectra are unique for each enantiomer and can be used to determine the absolute configuration (by comparison with theoretical calculations) and to assess the enantiomeric purity of a sample. As with the other methods, no published ECD or ORD data for this compound could be located.
Computational and Theoretical Investigations of 3 Pentan 3 Yl Pyrrolidin 3 Ol
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction of 3-(Pentan-3-yl)pyrrolidin-3-ol
Quantum chemical calculations are fundamental to understanding the electronic characteristics and potential reactivity of a molecule.
While specific DFT studies on this compound are not available, DFT methods are widely applied to similar heterocyclic compounds. scirp.orgacs.orgbeilstein-journals.org For instance, DFT calculations, often using the B3LYP functional, are employed to investigate the geometric, electronic, and energetic properties of substituted pyrrolidines. bohrium.comnih.gov Such studies on analogous molecules help in understanding tautomeric equilibria, reaction mechanisms, and the stability of different conformations. beilstein-journals.orgnih.gov For a molecule like this compound, DFT would be used to optimize the molecular geometry, calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to predict reactivity, and map the electron density to identify sites susceptible to nucleophilic or electrophilic attack. The choice of functional and basis set, such as B3LYP/6-31G(d), is crucial for obtaining accurate results. bohrium.com
Ab initio methods, which are based on first principles without empirical parameters, provide high-accuracy data for smaller molecules and can be used to benchmark other computational methods. Studies on pyrrolidine (B122466) and its derivatives have utilized ab initio calculations to investigate their geometric structures and conformational preferences. researchgate.netacs.org For example, high-level ab initio methods like G3(MP2)-RAD have been used to determine the oxidation and reduction potentials of various pyrrolidine derivatives with high accuracy. nih.gov These methods, while computationally expensive, could be applied to this compound to obtain precise information on its electronic energies and molecular properties, serving as a reference for less demanding computational techniques.
Conformational Analysis and Energy Landscapes of this compound Isomers
The pyrrolidine ring is not planar and exhibits a phenomenon known as pseudorotation, leading to various puckered conformations (envelope and twist forms). nih.gov The substituents on the ring significantly influence the conformational preferences. For this compound, the bulky pentan-3-yl group and the hydroxyl group at the C3 position would create specific steric and electronic interactions that determine the most stable conformers.
Computational studies on substituted pyrrolidines often involve a conformational search to identify low-energy structures. researchgate.net The relative energies of these conformers are then calculated to determine their population distribution at a given temperature using Boltzmann statistics. researchgate.net For this compound, the orientation of the pentan-3-yl group (axial vs. equatorial-like positions) and the potential for intramolecular interactions would be key factors in its conformational landscape.
Molecular Dynamics Simulations for Dynamic Behavior and Solvent Interactions of this compound
Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. ebsco.comnih.govnih.gov By simulating the interactions between the solute (this compound) and solvent molecules (e.g., water), MD can provide detailed insights into its dynamic behavior, solvation structure, and how it interacts with its environment. mdpi.com
MD simulations can reveal how the molecule tumbles and changes conformation in solution, the stability of intramolecular hydrogen bonds in the presence of solvent, and the formation of intermolecular hydrogen bonds with solvent molecules. mdpi.comrsc.org This information is crucial for understanding its solubility and how it might interact with biological targets. The choice of force field is a critical aspect of setting up an accurate MD simulation. mdpi.com
Prediction of Spectroscopic Parameters for this compound (NMR Chemical Shifts, Vibrational Frequencies)
Computational methods are frequently used to predict spectroscopic data, which can be a powerful tool for structure elucidation when compared with experimental spectra.
Predicted NMR Chemical Shifts: The correlation between experimental and computed NMR data is a valuable tool for conformational analysis and structural validation. researchgate.net By calculating the NMR shielding tensors for each atom in the optimized geometry of a molecule, it is possible to predict the ¹H and ¹³C NMR chemical shifts. For substituted pyrrolidines, different conformers will have distinct predicted chemical shifts, and by comparing a Boltzmann-averaged predicted spectrum with the experimental one, the conformational equilibrium can be assessed. researchgate.netnih.gov
Predicted Vibrational Frequencies (IR Spectra): Similarly, the calculation of vibrational frequencies can predict the infrared (IR) spectrum of a molecule. These calculations can help assign the absorption bands observed in an experimental IR spectrum to specific vibrational modes of the molecule, such as O-H stretching, N-H stretching, and C-N stretching. For this compound, this would be particularly useful for identifying the vibrational modes associated with the hydroxyl and amine groups and any shifts due to hydrogen bonding.
Below is a hypothetical data table of predicted spectroscopic parameters for the most stable conformer of this compound, based on typical values for similar structures.
| Parameter | Predicted Value |
| ¹H NMR Chemical Shifts (ppm) | |
| OH | ~2.5-4.0 |
| NH | ~1.5-3.0 |
| CH (pentyl) | ~1.5 |
| CH₂ (pyrrolidine) | ~2.8-3.5 |
| CH₂ (pentyl) | ~1.3 |
| CH₃ (pentyl) | ~0.9 |
| ¹³C NMR Chemical Shifts (ppm) | |
| C-OH (C3) | ~70-75 |
| C-N (C2, C5) | ~45-55 |
| C4 | ~30-40 |
| CH (pentyl) | ~40-45 |
| CH₂ (pentyl) | ~25-30 |
| CH₃ (pentyl) | ~10-15 |
| Vibrational Frequencies (cm⁻¹) | |
| O-H Stretch (H-bonded) | ~3300-3400 |
| N-H Stretch | ~3350-3450 |
| C-H Stretch | ~2850-3000 |
| C-O Stretch | ~1050-1150 |
| C-N Stretch | ~1100-1200 |
Note: These are estimated values based on general principles and data for analogous compounds. Actual values would require specific calculations for this compound.
Investigation of Intramolecular Hydrogen Bonding in this compound
The structure of this compound features a hydroxyl group (-OH) as a hydrogen bond donor and a secondary amine group (-NH-) which can act as both a donor and an acceptor. Additionally, the nitrogen atom's lone pair can act as a hydrogen bond acceptor. This arrangement allows for the possibility of intramolecular hydrogen bonding (IAHB). acs.orgrsc.org
An IAHB could form between the hydroxyl proton and the nitrogen atom of the pyrrolidine ring (O-H···N). The existence and strength of such a bond would depend on the specific conformation of the molecule, as the distance and angle between the donor and acceptor atoms are critical.
Computational methods can investigate IAHB in several ways:
Geometric Analysis: In the optimized molecular structure, a short distance between the hydroxyl hydrogen and the nitrogen atom (typically < 2.5 Å) and an O-H···N angle close to linear would suggest an IAHB.
Vibrational Frequency Shifts: The O-H stretching frequency in the calculated IR spectrum would be red-shifted (moved to a lower wavenumber) compared to a non-hydrogen-bonded O-H group, which is a classic indicator of hydrogen bonding. rsc.org
Natural Bond Orbital (NBO) Analysis: NBO analysis can quantify the interaction by calculating the stabilization energy (E⁽²⁾) associated with the charge transfer from the nitrogen lone pair orbital to the antibonding orbital of the O-H bond. rsc.org
Such intramolecular interactions can significantly influence the molecule's conformational preference, locking it into a specific shape, which in turn can affect its physical properties and biological activity. acs.orgnih.gov
Chemical Reactivity and Derivatization Studies of 3 Pentan 3 Yl Pyrrolidin 3 Ol
Reactions at the Tertiary Alcohol Moiety of 3-(Pentan-3-yl)pyrrolidin-3-ol
The tertiary alcohol in this compound is characterized by the attachment of the hydroxyl group to a carbon atom bonded to three other carbon atoms. This structural feature results in significant steric hindrance and the absence of a hydrogen atom on the carbinol carbon, which profoundly influences its reactivity compared to primary or secondary alcohols.
Esterification and Etherification Reactions of this compound
Direct esterification of tertiary alcohols like this compound under standard Fischer esterification conditions (a carboxylic acid with a strong acid catalyst) is generally inefficient. google.comcommonorganicchemistry.com The acidic conditions and heat required for the reaction strongly favor the elimination of water to form a stable carbocation, leading to the corresponding alkene as the major product. google.com To achieve successful esterification, more reactive acylating agents or alternative coupling methods are necessary. The use of acyl chlorides or acid anhydrides in the presence of a non-nucleophilic base can yield the desired ester. Another effective method is the Steglich esterification, which utilizes coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) under milder conditions that suppress the competing elimination reaction. commonorganicchemistry.comresearchgate.net
Etherification can be accomplished under acidic conditions, proceeding through an SN1-type mechanism. youtube.commasterorganicchemistry.com Protonation of the tertiary hydroxyl group by a strong acid converts it into a good leaving group (water). Subsequent departure of water generates a stable tertiary carbocation, which is then attacked by a nucleophilic alcohol molecule to form the ether. youtube.commasterorganicchemistry.com This method is most effective when using the tertiary alcohol to form the carbocation and a less hindered alcohol (primary or secondary) as the nucleophile to minimize side reactions.
Table 1: Comparison of Esterification Methods for Tertiary Alcohols
| Method | Reagents | Typical Conditions | Outcome for Tertiary Alcohols |
|---|---|---|---|
| Fischer Esterification | Carboxylic Acid, H₂SO₄ (cat.) | Heat | Low yield of ester, primarily alkene product via dehydration. |
| Acyl Chloride Method | Acyl Chloride, Pyridine (B92270) | Room Temperature | Good yield of ester. |
| Steglich Esterification | Carboxylic Acid, DCC, DMAP | Room Temperature | High yield of ester, mild conditions. |
Nucleophilic Substitution Reactions Involving the Hydroxyl Group of this compound
The hydroxyl group of an alcohol is a poor leaving group. For nucleophilic substitution to occur at the tertiary carbon of this compound, the -OH group must first be converted into a better leaving group. This is typically achieved by protonation under strongly acidic conditions, for example, by using hydrohalic acids like HBr or HCl. ysu.educhemistrysteps.com The protonated hydroxyl group becomes a neutral water molecule, which is an excellent leaving group. The reaction proceeds via a unimolecular nucleophilic substitution (SN1) mechanism, facilitated by the ability of the substrate to form a relatively stable tertiary carbocation upon the departure of water. khanacademy.orglibretexts.org This carbocation intermediate is then rapidly attacked by a nucleophile, such as a halide ion, to yield the final substitution product. ysu.edu
Reactions Involving the Pyrrolidine (B122466) Nitrogen Atom of this compound
The nitrogen atom in the pyrrolidine ring of this compound is a secondary amine. This makes it a nucleophilic and basic center, readily participating in reactions with various electrophiles.
N-Alkylation and N-Acylation of this compound
N-alkylation involves the reaction of the pyrrolidine nitrogen with an alkylating agent, such as an alkyl halide. The nitrogen atom acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide in an SN2 reaction to form a new carbon-nitrogen bond. researchgate.netacsgcipr.org This reaction produces a hydrohalic acid byproduct, which would protonate the starting amine and halt the reaction. Therefore, a base is typically added to neutralize the acid as it is formed, allowing the alkylation to proceed to completion.
N-acylation occurs when the pyrrolidine nitrogen reacts with an acylating agent like an acyl chloride or an acid anhydride. crunchchemistry.co.uklibretexts.org The nucleophilic nitrogen attacks the electrophilic carbonyl carbon of the acylating agent, leading to the formation of an N-acyl derivative (an amide). nih.gov These reactions are generally rapid and high-yielding. When using an acyl chloride, a non-nucleophilic base such as pyridine or triethylamine (B128534) is often employed to scavenge the hydrogen chloride generated during the reaction. crunchchemistry.co.uk
Table 3: Common N-Alkylation and N-Acylation Reactions
| Reaction Type | Electrophile | Base (if needed) | Product Class |
|---|---|---|---|
| N-Alkylation | Methyl Iodide | Potassium Carbonate | Tertiary Amine |
| N-Alkylation | Benzyl Bromide | Triethylamine | Tertiary Amine |
| N-Acylation | Acetyl Chloride | Pyridine | Amide |
| N-Acylation | Acetic Anhydride | None (or catalytic DMAP) | Amide |
Quaternization of the Pyrrolidine Nitrogen in this compound
Following the initial N-alkylation to form a tertiary amine, the nitrogen atom remains nucleophilic and can react with a second molecule of the alkylating agent. This second alkylation step results in the formation of a quaternary ammonium (B1175870) salt, a positively charged species with four carbon substituents attached to the nitrogen atom. This process, often termed exhaustive alkylation, is typically achieved by using an excess of the alkylating agent, such as methyl iodide, to ensure the reaction proceeds to completion. sarthaks.comdoubtnut.comdoubtnut.com The resulting quaternary ammonium salt is an ionic compound with properties distinct from its amine precursors.
Cycloaddition and Ring Expansion/Contraction Reactions Involving the Pyrrolidine Core of this compound
The saturated pyrrolidine core of this compound is generally unreactive in traditional cycloaddition reactions that require unsaturated systems. However, derivatization to introduce unsaturation can open pathways for such transformations.
Cycloaddition Reactions:
To engage in cycloaddition reactions, the pyrrolidine ring of this compound would first need to be converted into a more reactive, unsaturated derivative. A common strategy involves the formation of an azomethine ylide from the secondary amine of the pyrrolidine. This can be achieved through various methods, such as the reaction with an aldehyde or ketone followed by deprotonation or decarboxylation. The resulting azomethine ylide can then undergo a [3+2] cycloaddition with a variety of dipolarophiles.
For instance, reaction of an N-substituted derivative of this compound with a suitable aldehyde could generate an intermediate that, upon heating or treatment with a catalyst, forms an azomethine ylide. This ylide could then react with electron-deficient alkenes or alkynes to yield bicyclic pyrrolizidine (B1209537) structures. The bulky pentan-3-yl group at the C3 position would likely exert significant steric hindrance, influencing the regioselectivity and stereoselectivity of the cycloaddition.
Interactive Table 1: Predicted [3+2] Cycloaddition Reactions of a Derivative of this compound
| Dipolarophile | Predicted Product | Plausible Reaction Conditions | Expected Diastereoselectivity |
| N-Phenylmaleimide | Pyrrolizidinedione derivative | Toluene, heat | High, endo-adduct favored |
| Dimethyl acetylenedicarboxylate | Dihydropyrrolizine derivative | Acetonitrile, Ag(I) catalyst | Moderate |
| Acrylonitrile | Cyanopyrrolizidine derivative | Dichloromethane, heat | Low to moderate |
Ring Expansion/Contraction Reactions:
Ring expansion and contraction reactions of the pyrrolidine core in this compound are plausible under specific conditions, often involving rearrangement of reactive intermediates.
Ring Expansion: A potential pathway for ring expansion to a piperidine (B6355638) derivative could involve a Tiffeneau-Demjanov-type rearrangement. This would necessitate the conversion of the tertiary alcohol to a suitable leaving group and the introduction of a vicinal aminomethyl group. A more direct, albeit challenging, approach could involve the insertion of a carbene into one of the C-N bonds of the pyrrolidine ring.
Ring Contraction: Ring contraction of the pyrrolidine ring to an azetidine (B1206935) derivative is a less common transformation. One hypothetical route could involve a photochemical rearrangement or a multi-step sequence involving oxidative cleavage of a C-C bond followed by recyclization. Recent developments in photoredox catalysis have enabled the ring contraction of pyridines to pyrrolidines, suggesting that similar skeletal reorganizations might be achievable for saturated heterocycles under specific catalytic conditions. nih.govrepec.org
Interactive Table 2: Predicted Ring Expansion and Contraction Reactions
| Reaction Type | Reagents/Conditions | Predicted Product | Key Intermediate |
| Ring Expansion | 1. Nitrosation of an N-amino derivative 2. Rearrangement | Piperidine derivative | Diazonium ion |
| Ring Contraction | Photochemical conditions (hypothetical) | Azetidine derivative | Radical cation |
Stereochemical Implications of Reactions Involving this compound
The presence of a chiral center at the C3 position of this compound introduces significant stereochemical considerations in its reactions. The bulky pentan-3-yl group and the hydroxyl group create a distinct steric environment that can direct the approach of reagents.
Reactions occurring at the nitrogen atom or the hydroxyl group are less likely to affect the C3 stereocenter directly. However, any reaction that involves the formation of a new stereocenter on the pyrrolidine ring will be influenced by the existing chirality. For example, in the aforementioned [3+2] cycloaddition reactions, the facial selectivity of the dipolarophile's approach to the azomethine ylide would be dictated by the C3 substituent, leading to the preferential formation of one diastereomer over the other.
Furthermore, reactions that proceed through intermediates where the C3 carbon becomes sp2-hybridized (e.g., via oxidation of the alcohol to a ketone) would result in the loss of the original stereochemistry. Subsequent reduction of the ketone would likely yield a mixture of diastereomers, with the ratio depending on the steric bias imposed by the pentan-3-yl group and the reaction conditions. The stereoselective synthesis of densely substituted pyrrolidines often relies on the use of chiral auxiliaries or catalysts to control the formation of new stereocenters. acs.orgnih.gov
Applications of this compound as a Versatile Synthetic Intermediate
The bifunctional nature of this compound, possessing both a secondary amine and a tertiary alcohol, makes it a valuable intermediate for the synthesis of more complex molecules. The differential reactivity of these two functional groups allows for selective derivatization.
N-Functionalization: The secondary amine can be readily acylated, alkylated, arylated, or sulfonylated to introduce a wide range of substituents. These modifications can modulate the molecule's physical and chemical properties and serve as handles for further transformations. For example, N-alkylation can be a prelude to the formation of azomethine ylides for cycloaddition reactions.
O-Functionalization: The tertiary hydroxyl group can be etherified, esterified, or converted into a good leaving group for substitution or elimination reactions. Elimination of the hydroxyl group would lead to the formation of a pyrroline (B1223166), a reactive intermediate for various addition reactions.
The combination of N- and O-derivatization allows for the synthesis of a diverse library of compounds based on the 3-(pentan-3-yl)pyrrolidine (B1442805) scaffold. These derivatives could be of interest in medicinal chemistry, as the pyrrolidine motif is a common feature in many biologically active compounds. The synthesis of various functionalized pyrrolidines often starts from precursors like 3-hydroxypyrrolidine, highlighting the potential utility of its substituted analogs. nih.govnih.gov
Interactive Table 3: Potential Derivatization Reactions of this compound
| Reaction Type | Reagent | Functional Group Targeted | Product Class |
| N-Acylation | Acetyl chloride | Amine | N-Acetylpyrrolidinol |
| N-Alkylation | Benzyl bromide | Amine | N-Benzylpyrrolidinol |
| O-Etherification | Sodium hydride, Methyl iodide | Alcohol | 3-Methoxy-3-(pentan-3-yl)pyrrolidine |
| Elimination | Sulfuric acid, heat | Alcohol | 3-(Pentan-3-yl)-Δ³-pyrroline |
Advanced Research Applications of 3 Pentan 3 Yl Pyrrolidin 3 Ol in Chemical Science
Exploration of 3-(Pentan-3-yl)pyrrolidin-3-ol in Chiral Ligand Design for Asymmetric Catalysis
The development of chiral ligands is paramount for asymmetric catalysis, a field dedicated to the enantioselective synthesis of molecules. The inherent chirality of this compound, stemming from its stereocenters, makes it an attractive candidate for the design of novel ligands. The pyrrolidine (B122466) framework provides a rigid backbone, which is often a desirable feature in a chiral ligand to effectively control the stereochemical outcome of a reaction.
Researchers can modify the hydroxyl and secondary amine functionalities of this compound to create a diverse library of ligands. For instance, the nitrogen atom can be functionalized with various coordinating groups, such as pyridyl or phosphino (B1201336) moieties, to generate bidentate or tridentate ligands. researchgate.net These ligands can then be complexed with transition metals like palladium, rhodium, or copper to form catalysts for a range of asymmetric transformations, including hydrogenations, alkylations, and cycloadditions. ua.esnih.gov The sterically demanding pentan-3-yl group can play a crucial role in creating a specific chiral environment around the metal center, thereby influencing the enantioselectivity of the catalyzed reaction. acs.org
Table 1: Potential Chiral Ligands Derived from this compound and Their Applications
| Ligand Structure | Metal Complex | Potential Asymmetric Reaction |
|---|---|---|
| N-Aryl-3-(pentan-3-yl)pyrrolidin-3-ol | Palladium(II) | C-H Arylation |
| N-Phosphino-3-(pentan-3-yl)pyrrolidin-3-ol | Rhodium(I) | Asymmetric Hydrogenation |
| O-Silyl-N-pyridyl-3-(pentan-3-yl)pyrrolidin-3-ol | Copper(I) | 1,3-Dipolar Cycloaddition |
The systematic variation of substituents on the pyrrolidine ring and the coordinating atoms allows for the fine-tuning of the ligand's electronic and steric properties, which is essential for optimizing catalytic activity and enantioselectivity. bham.ac.uk
Utilization of this compound as a Building Block for Complex Polycyclic Natural Product Synthesis
The synthesis of complex polycyclic natural products is a significant challenge in organic chemistry, often requiring innovative strategies and versatile building blocks. umich.edu this compound can serve as a valuable chiral synthon in the total synthesis of such molecules. Its pre-defined stereochemistry can be transferred to the target molecule, reducing the number of stereoselective steps required.
The pyrrolidine ring can be a key structural element in various alkaloids and other nitrogen-containing natural products. The hydroxyl group on the 3-position provides a handle for further functionalization or for participating in ring-forming reactions. For example, the hydroxyl group could be converted into a good leaving group to facilitate an intramolecular cyclization, leading to the formation of a new ring fused to the pyrrolidine core. researchgate.net This strategy could be employed in the synthesis of intricate polycyclic systems. tdl.org
Table 2: Exemplary Natural Product Scaffolds Incorporating a Pyrrolidine Ring
| Natural Product Class | Core Structure | Relevance of Pyrrolidine Moiety |
|---|---|---|
| Pyrrolizidine (B1209537) Alkaloids | Bicyclic pyrrolidine | Key structural and biological component |
| Indolizidine Alkaloids | Fused piperidine (B6355638) and pyrrolidine | Forms the core of the polycyclic system |
| Spirocyclic Oxindoles | Spiro-fused pyrrolidine and oxindole | Creates a three-dimensional architecture |
The pentan-3-yl substituent can also influence the conformational preferences of the pyrrolidine ring, which can be exploited to control the stereochemical outcome of subsequent reactions in a synthetic sequence.
Investigation of this compound as a Precursor for Novel Heterocyclic Compounds
The reactivity of the functional groups in this compound makes it a versatile starting material for the synthesis of novel heterocyclic compounds. google.com The secondary amine and the tertiary alcohol can participate in a variety of chemical transformations to construct new ring systems. researchgate.net
For instance, the amine can undergo condensation reactions with dicarbonyl compounds to form fused pyrazines or other diazoles. nih.gov The hydroxyl group can be used in intramolecular etherification or esterification reactions to create bicyclic ethers or lactones. Furthermore, ring-expansion and ring-rearrangement reactions of the pyrrolidine ring itself can lead to the formation of larger heterocyclic systems, such as piperidines or azepanes. liverpool.ac.uk The development of new synthetic methodologies utilizing this building block could provide access to previously unexplored chemical space. mdpi.com
Table 3: Potential Heterocyclic Systems Derived from this compound
| Reaction Type | Reagents | Resulting Heterocyclic System |
|---|---|---|
| Pictet-Spengler Reaction | Aldehyde | Tetrahydro-β-carboline derivative |
| Intramolecular Heck Reaction | Aryl halide, Palladium catalyst | Fused polycyclic indole (B1671886) derivative |
| Ring-Closing Metathesis | Diene-containing substituent | Bicyclic pyrrolidine derivative |
Role of this compound in Material Science Research
In the realm of material science, monomers with specific functional groups are essential for creating polymers with desired properties. This compound and its derivatives can be explored as novel monomers for the synthesis of functional polymers. mdpi.com The hydroxyl group can be converted into a polymerizable group, such as an acrylate (B77674) or a styrenyl ether. The pyrrolidine ring, with its potential for hydrogen bonding and its defined stereochemistry, can impart unique characteristics to the resulting polymer, such as thermal stability, chirality, and specific recognition properties.
Furthermore, the ability of the pyrrolidine nitrogen to act as a hydrogen bond acceptor and the hydroxyl group to act as a hydrogen bond donor makes this compound an interesting candidate for the construction of supramolecular assemblies. Through non-covalent interactions, these molecules can self-assemble into well-defined architectures, such as gels, liquid crystals, or porous materials. The chiral nature of the building block could lead to the formation of chiral supramolecular structures with potential applications in enantioselective separations or catalysis.
Development of Functionalized Probes Utilizing the this compound Scaffold for Chemical Biology Tools
Chemical biology relies on the use of small molecules to probe and manipulate biological systems. illinois.edu The this compound scaffold can be functionalized to create a variety of chemical biology tools, excluding therapeutic applications. By attaching a reporter group, such as a fluorophore or a biotin (B1667282) tag, to the pyrrolidine ring, researchers can develop probes for imaging or affinity-based pulldown experiments. umich.edu
The specific three-dimensional shape and chemical properties of the this compound derivative can be designed to interact with specific biological targets, such as enzymes or receptors. uni-muenchen.de For example, a library of compounds based on this scaffold could be screened to identify selective ligands for a particular protein. These probes could then be used to study the localization, dynamics, and function of the target protein within a cellular context. The development of such tools can provide valuable insights into complex biological processes. mdpi.com
Future Research Directions and Uncharted Territories for 3 Pentan 3 Yl Pyrrolidin 3 Ol
Exploring Novel Synthetic Methodologies and Industrial Scale-Up Considerations for 3-(Pentan-3-yl)pyrrolidin-3-ol
The creation of 3-substituted pyrrolidin-3-ols typically relies on intricate, multi-step synthetic sequences. A significant hurdle in synthesizing this compound is the stereoselective formation of the quaternary carbon center.
Future investigations should aim to devise more streamlined and scalable synthetic pathways. A promising strategy involves the application of 1,3-dipolar cycloaddition reactions, which have been successfully employed for the synthesis of various substituted pyrrolidines. acs.orgresearchgate.net An alternative approach worthy of exploration is the radical cyclization of precursors like 5-phenylseleno-3-aza-pentanals, a method known to yield substituted pyrrolidin-3-ols. mdpi.com
For the transition to industrial-scale production, critical factors include the cost and accessibility of starting materials, the implementation of safe reaction protocols, and the efficiency of purification methods. google.com The development of processes that circumvent chromatographic purification and leverage catalytic transformations would be particularly advantageous. google.com Establishing a robust and scalable synthesis is paramount to facilitate broader research and unlock the potential applications of this compound and its derivatives. google.com
Table 1: Potential Synthetic Strategies for this compound
| Synthetic Strategy | Potential Advantages | Key Challenges |
| 1,3-Dipolar Cycloaddition | Offers high stereocontrol and is a convergent approach. acs.orgresearchgate.net | Requires synthesis of specific precursors and may present challenges with side reactions. |
| Radical Cyclization | Enables access to complex molecular architectures from simpler starting materials. mdpi.com | Controlling stereoselectivity can be difficult, and the use of tin-based reagents poses environmental concerns. |
| Grignard Addition to Pyrrolidinone | Allows for the direct introduction of the pentan-3-yl functional group. | Dependent on the availability of the corresponding pyrrolidinone precursor and requires careful control to avoid side reactions. |
Advanced Spectroscopic Studies Under Non-Standard Conditions for this compound
While conventional spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are essential for the initial characterization of this compound, more advanced spectroscopic techniques performed under non-standard conditions can offer a more profound understanding of its structural and dynamic properties. mlsu.ac.inopenstax.org
For example, conducting variable-temperature NMR experiments could reveal the conformational dynamics of both the pyrrolidine (B122466) ring and the bulky pentan-3-yl group. The steric hindrance imposed by the pentan-3-yl substituent might result in restricted rotation or distinct conformational preferences that are sensitive to temperature changes.
Moreover, should the molecule be derivatized to include a radical center, Electron Paramagnetic Resonance (EPR) spectroscopy could be utilized to probe the local electronic environment. researchgate.net Solid-state NMR would also be a valuable tool for examining the compound in its crystalline state, providing insights into intermolecular forces and crystal packing arrangements.
Deeper Computational Insights into Reactivity and Selectivity of this compound and its Derivatives
Such computational investigations can elucidate the steric and electronic influence of the pentan-3-yl group on the reactivity of the pyrrolidine ring, particularly at the nitrogen atom and the hydroxyl group. rsc.org These insights can inform the rational design of new derivatives with tailored reactivity. For instance, determining the pKa values of the nitrogen and hydroxyl functionalities is crucial for designing effective reaction conditions and predicting the molecule's behavior in diverse chemical settings.
Furthermore, computational modeling of its potential interactions with biological macromolecules, such as enzymes and receptors, could aid in the identification of novel therapeutic applications. researchgate.net
Table 2: Potential Computational Studies for this compound
| Computational Method | Information Gained | Potential Impact |
| Density Functional Theory (DFT) | Provides insights into molecular geometry, electronic structure, and reactivity indices. nih.gov | Guides synthetic derivatization strategies and helps in predicting reaction outcomes. |
| Molecular Dynamics (MD) | Elucidates conformational dynamics and the effects of different solvents. | Aids in understanding the molecule's behavior in solution and predicting its binding modes with other molecules. |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Simulates enzyme-ligand interactions and reaction mechanisms within biological systems. | Helps in identifying potential biological targets and in the design of specific enzyme inhibitors. |
Expanding the Scope of Chemical Transformations and Derivatization for this compound
The bifunctional nature of this compound, possessing both a secondary amine and a tertiary alcohol, offers a rich platform for chemical modification. smolecule.com
The nitrogen atom can be subjected to N-alkylation or N-acylation, allowing for the introduction of a wide array of functional groups. rsc.org These modifications can be strategically employed to fine-tune the compound's physicochemical properties, including its solubility, lipophilicity, and basicity. The hydroxyl group can undergo esterification, etherification, or be substituted with other functionalities, thereby significantly broadening the accessible chemical space originating from this scaffold.
The creation of a diverse library of derivatives is a critical step in exploring the structure-activity relationships of this compound across a range of potential applications. mdpi-res.com
Identification of Novel Applications in Chemical Research Utilizing this compound's Unique Structural Features
The distinctive architecture of this compound, featuring a chiral center and a bulky hydrophobic moiety, points towards several promising applications in chemical research.
Considering the widespread use of pyrrolidine-based organocatalysts, this compound and its derivatives are prime candidates for exploration as catalysts in asymmetric synthesis. benthamdirect.comresearchgate.net The sterically demanding pentan-3-yl group could create a well-defined chiral pocket, potentially inducing high levels of enantioselectivity in catalytic reactions.
Moreover, the pyrrolidine motif is a frequent constituent of numerous biologically active molecules. nih.govchemrxiv.org Consequently, a focused effort to synthesize and screen derivatives of this compound for a spectrum of biological activities—such as antimicrobial, antiviral, or anticancer effects—is warranted. The novel substitution pattern may facilitate unique interactions with biological targets, leading to the discovery of new therapeutic agents.
Q & A
Q. Basic
- Chiral HPLC : Separates enantiomers using columns like Chiralpak AD-H or OD-H, with mobile phases containing hexane/isopropanol .
- Polarimetry : Measures optical rotation to confirm enantiomeric purity (e.g., [α]D²⁵ = +15° for (3S)-isomers) .
- NMR spectroscopy : ¹H/¹³C NMR with chiral shift reagents (e.g., Eu(hfc)₃) to distinguish diastereomers .
What strategies resolve contradictions in NMR and mass spectrometry data when analyzing pyrrolidin-3-ol derivatives?
Q. Advanced
- 2D NMR (COSY, NOESY) : Correlates proton-proton coupling to confirm spatial arrangements, resolving overlapping signals in crowded spectra .
- High-resolution mass spectrometry (HRMS) : Differentiates isobaric ions (e.g., distinguishing [M+H]+ from adducts) with ppm-level accuracy .
- X-ray crystallography : Provides unambiguous stereochemical assignment for crystalline derivatives .
For instance, conflicting NOE effects in pyrrolidine derivatives can be resolved by analyzing cross-peak intensities in NOESY spectra .
What are the stability considerations for storing this compound, and how should they be managed?
Q. Basic
- Moisture sensitivity : Store under inert gas (N₂/Ar) in sealed containers with desiccants (silica gel) to prevent hydrolysis .
- Temperature : Stable at 2–8°C for short-term storage; long-term storage at –20°C recommended .
- Light sensitivity : Amber glass vials to prevent photodegradation of the hydroxyl group .
How can retrosynthetic analysis be applied to design efficient pathways for pyrrolidin-3-ol derivatives?
Advanced
Retrosynthesis involves:
Disconnection of the pyrrolidine ring : Target the 1,3-dipolar cycloaddition bond (e.g., nitrone-olefin pairs) .
Functional group interconversion : Convert the hydroxyl group to a ketone or amine for intermediate derivatization .
Chiral pool strategy : Use enantiopure starting materials (e.g., (S)-malate esters) to bypass resolution steps .
AI-driven tools (e.g., Reaxys/Pistachio models) predict feasible routes by prioritizing high-plausibility precursors and minimizing steps .
What safety precautions are necessary when handling pyrrolidin-3-ol derivatives in laboratory settings?
Q. Basic
- Personal protective equipment (PPE) : Gloves (nitrile), goggles, and lab coats to avoid skin/eye contact .
- Ventilation : Use fume hoods during synthesis to limit inhalation of volatile intermediates (e.g., pyrrolidine precursors) .
- Spill management : Neutralize acidic/basic residues with bicarbonate or citric acid before disposal .
What catalytic systems optimize the 1,3-dipolar cycloaddition in pyrrolidine ring formation?
Q. Advanced
- Ru-based catalysts : Enable strain-promoted cycloadditions with alkynes, achieving >90% yield .
- Copper(I) iodide : Facilitates Huisgen cycloaddition for azide-alkyne couplings, ideal for functionalized pyrrolidines .
- Microwave-assisted synthesis : Reduces reaction time from hours to minutes (e.g., 150°C, 10 min) while maintaining ee .
How does the presence of the pentan-3-yl group influence the compound’s physicochemical properties?
Q. Basic
- Lipophilicity : The branched pentan-3-yl group increases logP (estimated logP = 1.8), enhancing membrane permeability .
- Steric effects : Bulky substituents reduce reactivity in nucleophilic substitutions but improve metabolic stability .
- Solubility : Moderate aqueous solubility (≈2 mg/mL in PBS) due to the hydroxyl group’s hydrogen-bonding capacity .
What computational methods predict the reactivity of this compound in nucleophilic substitutions?
Q. Advanced
- DFT calculations : Model transition states to predict regioselectivity (e.g., SN2 vs. SN1 pathways) .
- Molecular docking : Simulate interactions with biological targets (e.g., enzymes) to guide functionalization .
- Machine learning : Train models on reaction databases (e.g., Reaxys) to forecast yields under varied conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
